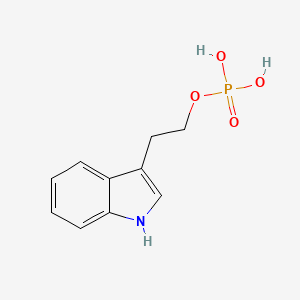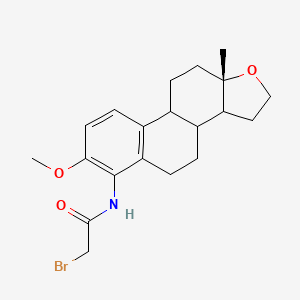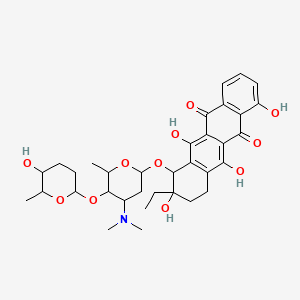
Cosmomycin A'
Descripción general
Descripción
Cosmomycin A is an anthracycline antibiotic . It is one of the cosmomycins, which are known for their distinctive glycosylation patterns. These compounds possess two trisaccharide chains attached at C-7 and C-10 .
Synthesis Analysis
The production of cosmomycin can be computationally estimated with good experimental reproducibility . The synthesis involves the condensation of a propionyl-CoA starter unit and nine malonyl-CoA extender units, due to the action of a type II polyketide synthase . Two of the genes, cosG and cosK, coding for glycosyltransferase were inactivated with the generation of five new derivatives .Molecular Structure Analysis
Cosmomycin A contains a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10 of γ-rhodomycinone . The structure of cosmomycin consists of one tetracycline aglycon (β-rhodomycinone) and six deoxysugars (two dTDP-L-2-deoxifucose, two dTDP-L-rodosamine and two dTDP-L-rodinose) .Chemical Reactions Analysis
The glycosylation pattern in cosmomycins is a distinctive feature among anthracyclines . The characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm for compounds were consistent with those of cosmomycin A .Physical And Chemical Properties Analysis
The physical and chemical properties of cosmomycin A are related to its unique molecular structure. The presence of two trisaccharide chains attached at C-7 and C-10 of the aglycone gives it distinctive spectral properties .Aplicaciones Científicas De Investigación
DNA Damage Induction and Repair Mechanisms
Cosmomycin D, closely related to Cosmomycin A, has been studied for its role in inducing DNA damage in cells deficient in DNA repair mechanisms. It induces apoptosis in a time-dependent manner in nucleotide excision repair-deficient fibroblasts. This is significant as it helps understand the DNA repair mechanisms involved in removing lesions caused by anthracyclines like Cosmomycin D, and potentially Cosmomycin A as well (Carvalho et al., 2010).
DNA-Binding Properties
The ability of Cosmomycin D to intercalate with double-stranded DNA has been demonstrated through gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS). This implies that Cosmomycin A might share similar DNA-binding properties due to its structural similarity with Cosmomycin D (Furlan et al., 2004).
Metabolic Flux Analysis for Drug Production
Research has been conducted on metabolic flux analysis to direct the metabolism of Streptomyces olindensis from growth to anti-tumor drug production, including Cosmomycin. This study is crucial for optimizing the production of Cosmomycin A and related compounds for therapeutic use (Lobato et al., 2007).
Insights into Biosynthesis and Glycosylation
Studies on the glycosylation steps during the biosynthesis of Cosmomycin, which includes Cosmomycin A, have identified key glycosyltransferase genes. These insights are valuable for understanding the unique glycosylation pattern of Cosmomycins, which is a distinctive feature among anthracyclines (Garrido et al., 2006).
Genomic Analysis of Producing Strain
Genomic sequencing of Streptomyces olindensis, the producer of Cosmomycin D, offers insights into the genetic basis of Cosmomycin production. This analysis can be extrapolated to understand the production mechanisms of Cosmomycin A (Rojas et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO11/c1-6-34(42)13-12-18-25(31(41)27-26(29(18)39)30(40)24-17(28(27)38)8-7-9-21(24)37)33(34)46-23-14-19(35(4)5)32(16(3)44-23)45-22-11-10-20(36)15(2)43-22/h7-9,15-16,19-20,22-23,32-33,36-37,39,41-42H,6,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDKBWUVKIDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908437 | |
| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cosmomycin A' | |
CAS RN |
103470-58-2 | |
| Record name | Cosmomycin A' | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1214328.png)
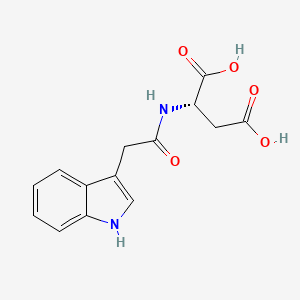
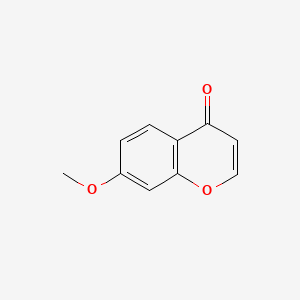

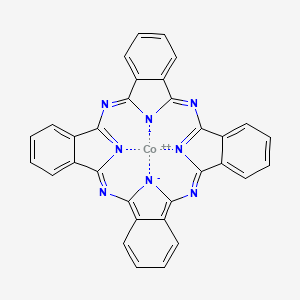
![1-[(1,3-Benzodioxol-5-ylmethylamino)-sulfanylidenemethyl]-4-piperidinecarboxamide](/img/structure/B1214337.png)
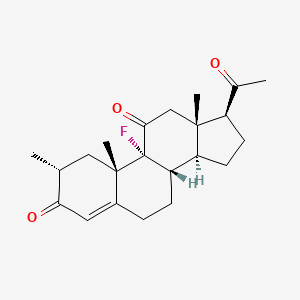
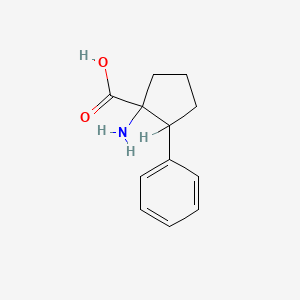
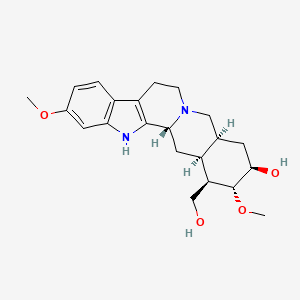


![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)
